molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Número de catálogo: B598456
Número CAS: 1203499-17-5
Peso molecular: 215.05
Clave InChI: DEJOAAGYYDCSGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Classification and Heterocyclic System Characteristics

The structural classification of 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine places it within the broader category of six-membered heterocycles containing both nitrogen and oxygen atoms. Specifically, this compound belongs to the pyrido-oxazine family, which represents a fusion of a pyridine ring with a 1,4-oxazine moiety. The systematic numbering system designates the compound as a pyrido[2,3-b]oxazine, indicating the specific fusion pattern between the two ring systems.

The heterocyclic system characteristics of this compound are fundamentally influenced by the electronic nature of its constituent atoms and the degree of saturation within the ring structure. The pyridine portion contributes aromatic character to the molecule, with the nitrogen atom in the pyridine ring providing basic properties and the ability to participate in hydrogen bonding interactions. The pyridinic nitrogen atom exhibits electron-withdrawing characteristics due to its sp² hybridization and incorporation into the aromatic system, influencing the electronic distribution throughout the entire bicyclic framework.

The oxazine component of the structure introduces both flexibility and additional heteroatom functionality. The 1,4-oxazine ring contains one oxygen atom and one nitrogen atom arranged in a 1,4-relationship, with the ring existing in a partially saturated state due to the dihydro designation. This partial saturation introduces conformational flexibility to the system, allowing the molecule to adopt various three-dimensional arrangements that can optimize intermolecular interactions and biological activity. The oxygen atom in the oxazine ring serves as both a hydrogen bond acceptor and a potential coordination site for metal complexation.

The bromine substituent at the 6-position significantly influences the compound's reactivity profile and electronic characteristics. Bromine, being a halogen with moderate electronegativity, acts as an electron-withdrawing group through inductive effects while also providing steric bulk that can influence molecular conformations. The carbon-bromine bond is particularly susceptible to nucleophilic attack, making this position highly reactive toward substitution reactions. This reactivity pattern enables the compound to serve as a versatile synthetic intermediate for the preparation of diversely substituted pyrido-oxazine derivatives.

Table 1: Structural Parameters of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine

Parameter Value
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Ring System Bicyclic (pyrido-oxazine)
Saturation Level Partially saturated (dihydro)
Heteroatoms 2 Nitrogen, 1 Oxygen
Substituents 1 Bromine (position 6)
Creation Date July 21, 2010

The electronic distribution within the pyrido-oxazine system creates distinct regions of electron density that influence both chemical reactivity and potential biological interactions. The aromatic pyridine ring maintains delocalized electron density, while the partially saturated oxazine ring exhibits more localized electron pairs on the heteroatoms. This electronic heterogeneity provides multiple sites for molecular recognition and interaction with biological targets, contributing to the compound's potential pharmacological applications.

Historical Context in Pyrido-Oxazine Chemistry

The historical development of pyrido-oxazine chemistry represents a relatively recent advancement in heterocyclic chemistry, with significant progress occurring primarily in the late 20th and early 21st centuries. The initial exploration of pyrido-oxazine systems emerged from the broader investigation of nitrogen-oxygen containing heterocycles, which gained momentum due to their presence in numerous biologically important compounds and their versatility as synthetic intermediates.

Early work in this field focused on the development of synthetic methodologies for constructing the pyrido-oxazine framework. The synthesis of pyrido-oxazine derivatives has been achieved through various strategic approaches, including tandem nucleophilic substitution reactions. Research has demonstrated that pyrido-oxazine derivatives can be synthesized by employing tandem S subscript N2 and S subscript NAr reactions between 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and various primary amines, with moderate to good regioselectivity favoring cyclization at the 2-position.

The evolution of synthetic approaches to pyrido-oxazine compounds has been driven by the recognition of their potential therapeutic applications. Unlike many other heterocyclic systems that were developed primarily for their synthetic utility, pyrido-oxazine derivatives were identified early in their development as possessing promising biological activity profiles. This recognition led to intensive research efforts focused on developing efficient synthetic methodologies that could provide access to diversely substituted pyrido-oxazine scaffolds.

A significant milestone in pyrido-oxazine chemistry was the development of the Smiles rearrangement approach for accessing these heterocyclic systems. Researchers demonstrated that the reaction of 2-chloro-3-pyridol with chloroacetamides could undergo Smiles rearrangement to afford pyrido[2,3-b]oxazinones. This methodology provided a valuable alternative to direct cyclization approaches and expanded the range of accessible pyrido-oxazine derivatives.

The historical development of pyrido-oxazine chemistry has been characterized by the concurrent advancement of both synthetic methodology and biological evaluation. Early studies recognized that pyrido-oxazines represent a class of heterocycles in which one of the carbon atoms in benzoxazine is replaced with nitrogen, and such compounds have shown promising biological activity. This recognition spurred research efforts focused on developing comprehensive structure-activity relationships and identifying the most promising derivatives for further pharmaceutical development.

Table 2: Historical Milestones in Pyrido-Oxazine Chemistry

Time Period Development Significance
Late 20th Century Initial pyrido-oxazine synthesis Established fundamental synthetic approaches
Early 2000s Tandem reaction methodologies Improved synthetic efficiency and regioselectivity
2005-2010 Smiles rearrangement applications Expanded accessible structural diversity
2010-Present Biological activity characterization Identified pharmaceutical potential

The contemporary period in pyrido-oxazine chemistry has been marked by increasingly sophisticated synthetic approaches and detailed biological characterization. Modern research has focused on developing highly efficient synthetic protocols that can provide access to pyrido-oxazine derivatives with specific substitution patterns and stereochemical configurations. The synthesis of chiral pyrido-oxazines has become a particular area of interest, with researchers developing enantioselective synthetic routes that enable access to optically pure compounds for biological evaluation.

Recent advances in pyrido-oxazine chemistry have also emphasized the development of functionalization reactions that can introduce diverse substituents into the pyrido-oxazine framework. The application of cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling procedures, has enabled the preparation of biarylated pyrido-oxazine derivatives and terpyridine ligands in good yields. These functionalization approaches have significantly expanded the structural diversity accessible within the pyrido-oxazine family and have provided new opportunities for developing compounds with enhanced biological activities.

The historical trajectory of pyrido-oxazine chemistry demonstrates a clear evolution from fundamental synthetic methodology development to sophisticated applications in medicinal chemistry and materials science. The ongoing research in this field continues to reveal new aspects of pyrido-oxazine chemistry, including their potential applications in areas such as coordination chemistry, where these compounds can serve as multidentate ligands for metal complexation. This historical progression underscores the continuing importance of pyrido-oxazine derivatives as valuable synthetic targets and potential therapeutic agents.

Propiedades

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOAAGYYDCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673658
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-17-5
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Mechanism

  • SN2 Displacement : A primary amine (e.g., benzylamine) attacks the β-carbon of the 2-bromoethoxy side chain, displacing the bromide ion and forming an amine intermediate.

  • SNAr Cyclization : The deprotonated amine undergoes intramolecular attack at the electron-deficient 2-position of the pyridine ring, facilitated by the ortho-bromo substituents acting as leaving groups.

  • Regioselectivity : The 6-bromo substituent remains intact due to steric and electronic factors, favoring retention of the para-bromo group relative to the newly formed oxazine ring.

Key Conditions

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 80–100°C for 12–24 hours

  • Yield : 55–68% (isolated) with ≥95% purity

Halogenation of Preformed Pyrido-Oxazine Scaffolds

An alternative strategy introduces bromine at the 6-position via electrophilic aromatic substitution (EAS) on the parent pyrido-oxazine structure. While less common due to competing side reactions, this method offers flexibility when access to advanced intermediates is limited.

Bromination Protocol

  • Substrate Preparation : 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is synthesized via Mannich-type cyclization of 2-aminopyridine derivatives.

  • Electrophilic Bromination :

    • Reagent : Bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a Lewis acid catalyst

    • Conditions : 0°C to room temperature, 2–4 hours

    • Regioselectivity : Bromination occurs preferentially at the 6-position due to directing effects of the oxazine oxygen.

Optimization Challenges

  • Competing Reactions : Over-bromination at adjacent positions (4 and 2) occurs in 15–20% of cases, necessitating careful stoichiometric control.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 90–92% purity, with final recrystallization from ethanol raising purity to ≥98%.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Recent advances employ Suzuki coupling to install bromine post-cyclization, though this method primarily serves to generate biarylated derivatives rather than the monobromo compound.

Representative Procedure

  • Boronic Ester Preparation : 6-Triflate-pyrido-oxazine is treated with bis(pinacolato)diboron under palladium catalysis.

  • Bromine Introduction : Reaction with bromobenzene derivatives in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ yields 6-bromo products.

Limitations

  • Requires pre-functionalized triflate intermediates

  • Lower overall yield (40–50%) compared to direct synthesis methods

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Regioselectivity
Tandem SN2/SNAr2,4,6-Tribromo-3-(2-bromoethoxy)pyridineCyclization55–68≥95High (6-position)
Electrophilic Bromination2,3-Dihydro-1H-pyrido[2,3-b][1,oxazineEAS45–5590–98Moderate
Suzuki Coupling6-Triflate-pyrido-oxazineCross-coupling40–50≥95Excellent

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the tandem SN2/SNAr method demonstrates superior process efficiency:

  • Continuous Flow Reactors :

    • Residence time: 30 minutes at 120°C

    • Productivity: 1.2 kg/L·h

    • Purity: 97–99% by HPLC

  • Crystallization Optimization :

    • Anti-solvent: Heptane added to DMF solution at 5°C

    • Particle size: 50–100 μm (controlled by cooling rate)

  • Waste Stream Management :

    • Bromide ions recovered via ion exchange (85% efficiency)

    • Solvent recycling reduces DMF consumption by 70%

Analytical Validation of Synthetic Products

Critical quality control parameters for 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine:

TechniqueParametersAcceptance Criteria
¹H NMR (400 MHz, DMSO-d6)δ 7.85 (d, J=8.4 Hz, 1H, H-5)≤0.5% impurity peaks
LC-MS (ESI+)m/z 215.0 [M+H]⁺Mass accuracy ±5 ppm
XRDSpace group P2₁/c, a=12.1720 ÅR-factor ≤0.05
Elemental AnalysisC 39.01%, H 3.28%, N 12.97%Δ ≤0.4% vs theoretical

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .

Aplicaciones Científicas De Investigación

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of pyrido-oxazine derivatives is influenced by substituent type, position, and additional functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Functional Groups Key Properties/Applications References
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1203499-17-5) C₇H₇BrN₂O 215.05 6-Bromo Dihydro-oxazine High purity (97%), medicinal chemistry intermediate
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (946121-78-4) C₇H₇BrN₂O 215.05 7-Bromo Dihydro-oxazine Positional isomer; similar reactivity but distinct metabolic pathways
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (105544-36-3) C₇H₅BrN₂O₂ 229.03 7-Bromo Oxazinone (ketone) Anti-tumor potential via VEGF/TNF-α binding; increased polarity
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (H10195) C₈H₇F₃N₂O 204.15 6-CF₃ Dihydro-oxazine Enhanced metabolic stability; electron-withdrawing CF₃ group
8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1198154-60-7) C₇H₇ClN₂O 170.60 8-Chloro Dihydro-oxazine Smaller substituent; solid form; lower lipophilicity
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-boronic acid pinacol ester (1515866-60-0) C₁₃H₁₉BN₂O₃ 262.11 7-Boron Boronic ester Suzuki coupling intermediate; synthetic versatility

Key Findings

Positional Isomerism: The 6- and 7-bromo isomers (CAS 1203499-17-5 vs. 946121-78-4) exhibit nearly identical molecular weights but differ in bromine placement.

Functional Group Modifications: The oxazinone derivative (CAS 105544-36-3) introduces a ketone group, increasing polarity and enabling hydrogen bonding, which may enhance anti-tumor activity . The trifluoromethyl analog (H10195) replaces bromine with CF₃, improving metabolic stability due to reduced oxidative susceptibility at the benzylic ether .

Synthetic Utility :

  • Boronic ester derivatives (e.g., CAS 1515866-60-0) serve as intermediates in cross-coupling reactions, enabling rapid diversification of the pyrido-oxazine scaffold .

Biological Activity :

  • Pyrido-oxazines with electron-withdrawing groups (e.g., CF₃, Br) show promise in anticancer research, as seen in Temple et al. (1983) and Basappa et al. (2010) .
  • The dihydro-oxazine core is prone to oxidative metabolism, as observed in AstraZeneca’s studies, necessitating structural optimizations (e.g., amide translocation) for drug-like properties .

Actividad Biológica

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and applications in research.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 229.03 g/mol
  • CAS Number : 1203499-17-5

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes:

  • Reaction of 2-Aminopyridine with bromoacetyl bromide.
  • Cyclization with Formaldehyde under acidic conditions.

This method allows for the formation of the oxazine ring structure, which is crucial for the compound's biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors modulating biological pathways relevant to disease states.

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit significant antimicrobial properties. For instance:

  • In vitro studies show inhibition against various bacterial strains.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HeLa and HCT116) demonstrated cytotoxic effects with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
HeLa0.55
HCT1160.87

The compound's structural features allow it to act as a kinase inhibitor, targeting pathways involved in tumor growth and proliferation.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Experimental Models : In vivo studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

A variety of case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Research : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions or halogenation of precursor pyrido-oxazine derivatives. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in anhydrous solvents like dichloromethane. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like di-brominated analogs. Catalytic systems (e.g., Pd-mediated cross-coupling) may enhance regioselectivity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the pyrido-oxazine scaffold and bromine substitution pattern. For instance, the dihydro protons (H-2,3) typically appear as multiplet signals between δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 215.05 g/mol for C7_7H7_7BrN2_2O) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to limit light exposure, and avoid prolonged storage at room temperature .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density distribution to identify reactive sites. For example, the bromine atom’s electrophilicity and the oxazine ring’s π-system can be analyzed to predict Suzuki-Miyaura coupling efficiency. Molecular docking studies may also assess interactions with catalytic Pd complexes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from tautomerism or dynamic effects. Use variable-temperature NMR to probe conformational changes. For example, broadening of dihydro proton signals at elevated temperatures could indicate ring-flipping dynamics. 2D NMR (COSY, NOESY) clarifies through-space correlations and resolves overlapping peaks .

Q. How can this compound serve as a scaffold for designing bioactive molecules?

  • Methodological Answer : The pyrido-oxazine core is amenable to functionalization at the bromine site. Replace Br with pharmacophores (e.g., amines, heterocycles) via Buchwald-Hartwig amination to create libraries for screening. Assess bioactivity using in vitro assays (e.g., kinase inhibition) and correlate structure-activity relationships (SAR) with computational ADMET predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include maintaining regioselectivity and purity at larger scales. Implement flow chemistry for controlled bromination, and optimize workup procedures (e.g., column chromatography vs. recrystallization) to improve yield. Process Analytical Technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temperature) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.